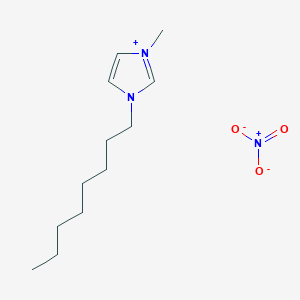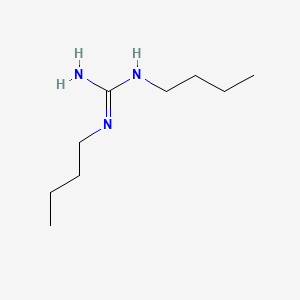
Gadolinium trinitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium trinitrate hydrate is a chemical compound with the molecular formula Gd(NO₃)₃·xH₂O. It is a highly water-soluble crystalline oxidizing agent extensively used in various scientific and industrial applications. The compound is known for its role as a precursor in the preparation of other gadolinium compounds and its use in specialized glasses and ceramics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium trinitrate hydrate can be synthesized by reacting gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃). The reaction typically involves dissolving gadolinium oxide in concentrated nitric acid, followed by crystallization to obtain the hydrated form of gadolinium trinitrate. The reaction can be represented as follows: [ \text{Gd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Gd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield. The resulting product is then subjected to purification steps, including recrystallization and drying, to obtain the desired hydrated form .
Types of Reactions:
Oxidation: this compound acts as an oxidizing agent in various chemical reactions. It can oxidize organic and inorganic substrates, leading to the formation of corresponding oxidized products.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions, resulting in the formation of gadolinium compounds with lower oxidation states.
Substitution: The compound can participate in substitution reactions where the nitrate groups are replaced by other ligands, forming new gadolinium complexes.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates, reducing agents, and catalysts. Conditions typically involve elevated temperatures and controlled environments to facilitate the reaction.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions to achieve reduction.
Substitution Reactions: Ligands such as phosphates, sulfates, or organic ligands are used in substitution reactions, often in the presence of solvents and catalysts.
Major Products Formed:
Oxidation: Formation of oxidized organic or inorganic products.
Reduction: Formation of gadolinium compounds with lower oxidation states.
Substitution: Formation of new gadolinium complexes with different ligands
Scientific Research Applications
Gadolinium trinitrate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gadolinium-based compounds, including gadolinium oxide nanoparticles, which are utilized in catalysis and material science.
Biology: The compound is employed in the preparation of luminescent lanthanide nanoparticles for biosensing and imaging applications.
Medicine: this compound is a key component in the production of gadolinium-based contrast agents used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.
Industry: It is used in the production of specialized glasses and ceramics, as well as in heavy water nuclear reactors due to its neutron-absorbing properties
Mechanism of Action
The mechanism of action of gadolinium trinitrate hydrate primarily involves its role as an oxidizing agent. The compound can donate oxygen atoms to substrates, facilitating oxidation reactions. In biological applications, gadolinium-based compounds, including those derived from this compound, interact with molecular targets such as proteins and nucleic acids, enhancing imaging contrast in MRI by altering the relaxation times of water protons in tissues .
Comparison with Similar Compounds
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O): Similar in composition but with a different hydration state, used in similar applications.
Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O): Another lanthanide nitrate with similar properties and applications.
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O): Used in similar contexts but with different specific properties due to the different lanthanide element.
Uniqueness: Gadolinium trinitrate hydrate is unique due to its specific applications in MRI contrast agents and its role in neutron absorption in nuclear reactors. Its high solubility and oxidizing properties make it particularly valuable in various scientific and industrial processes .
Properties
IUPAC Name |
gadolinium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHITNFMYQXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Gd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19598-90-4 |
Source


|
| Record name | Gadolinium nitrate hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19598-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8181584.png)



![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)


![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)
![(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)





